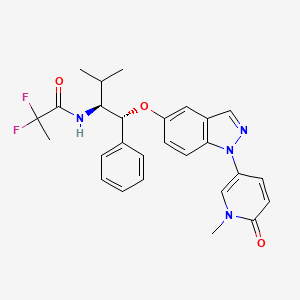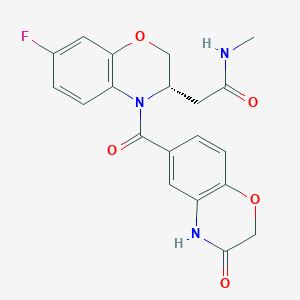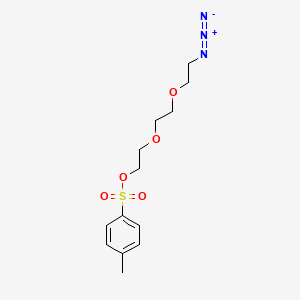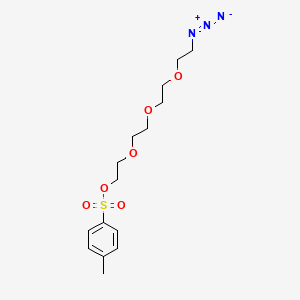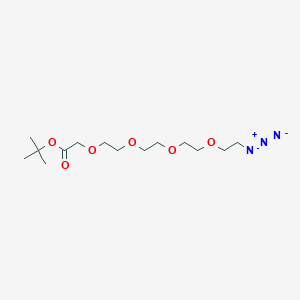
叠氮-PEG4-CH2-Boc
描述
Azido-PEG4-CH2-Boc, also known as tert-butyl 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetate, is a cleavable four-unit polyethylene glycol (PEG) linker compound. It is primarily used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The compound is characterized by its azide functional group and PEG backbone, which facilitate drug-antibody conjugation in ADCs and enable PROTAC synthesis using PEG and alkyl/ether moieties .
科学研究应用
Azido-PEG4-CH2-Boc has a wide range of scientific research applications, including:
Chemistry: It is used as a linker in the synthesis of complex molecules, facilitating the conjugation of different functional groups
Biology: The compound is employed in bioconjugation techniques, enabling the attachment of biomolecules to surfaces or other biomolecules
Medicine: Azido-PEG4-CH2-Boc is crucial in the development of ADCs and PROTACs, which are used for targeted drug delivery and protein degradation, respectively
Industry: The compound is used in the production of advanced materials and nanotechnology applications
作用机制
Target of Action
Azido-PEG4-CH2-Boc is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the antibodies in ADCs and the E3 ubiquitin ligase in PROTACs .
Mode of Action
Azido-PEG4-CH2-Boc acts as a linker in the formation of ADCs and PROTACs . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
In the context of ADCs, Azido-PEG4-CH2-Boc facilitates the conjugation of drugs to antibodies . In PROTACs, it enables the synthesis of molecules that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Result of Action
The result of Azido-PEG4-CH2-Boc’s action is the formation of ADCs or PROTACs . These molecules have specific therapeutic applications, such as targeted drug delivery in the case of ADCs, or targeted protein degradation in the case of PROTACs .
Action Environment
The action of Azido-PEG4-CH2-Boc is influenced by the presence of molecules with Alkyne, DBCO, or BCN groups, as these can react with the Azide group in Azido-PEG4-CH2-Boc . Other environmental factors that could influence its action include the conditions under which the CuAAc and SPAAC reactions occur .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG4-CH2-Boc typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.
Boc Protection: The final step involves the protection of the terminal amine group with a tert-butoxycarbonyl (Boc) group to yield Azido-PEG4-CH2-Boc
Industrial Production Methods
Industrial production of Azido-PEG4-CH2-Boc follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Azido-PEG4-CH2-Boc undergoes several types of chemical reactions, including:
Click Chemistry: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also undergo SPAAC reactions with strained alkyne groups such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAC: Copper (I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used in CuAAC reactions.
Major Products Formed
相似化合物的比较
Similar Compounds
Azido-PEG4-Boc: Similar to Azido-PEG4-CH2-Boc, but with a different PEG chain length
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of ADCs and PROTACs.
Val-cit-PAB-OH: An ADC linker that is cleavable and used in the development of ADCs.
Uniqueness
Azido-PEG4-CH2-Boc is unique due to its specific combination of azide and Boc-protected PEG functionalities, which provide versatility in bioconjugation and drug development applications. Its cleavable nature allows for controlled release of conjugated molecules, making it highly valuable in targeted therapies .
属性
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O6/c1-14(2,3)23-13(18)12-22-11-10-21-9-8-20-7-6-19-5-4-16-17-15/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOLYQZSIFQODW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)
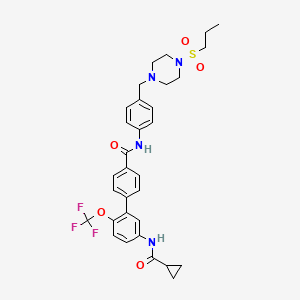
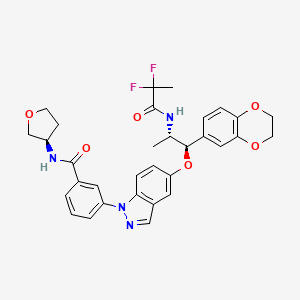
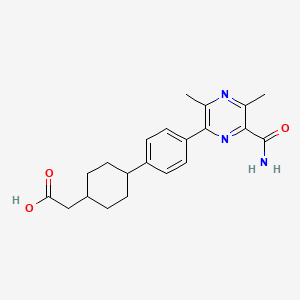
![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)
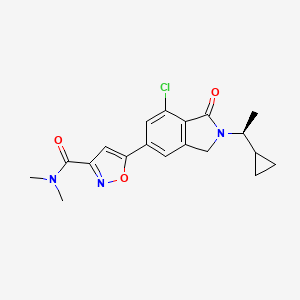
![methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B605782.png)
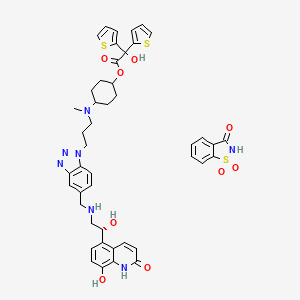
![[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide](/img/structure/B605786.png)
